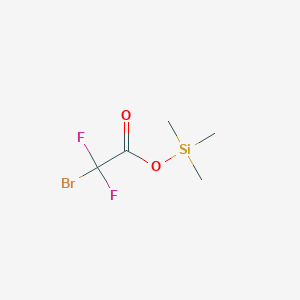

Trimethylsilyl bromodifluoroacetate

CAS No.:

Cat. No.: VC16195191

Molecular Formula: C5H9BrF2O2Si

Molecular Weight: 247.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9BrF2O2Si |

|---|---|

| Molecular Weight | 247.11 g/mol |

| IUPAC Name | trimethylsilyl 2-bromo-2,2-difluoroacetate |

| Standard InChI | InChI=1S/C5H9BrF2O2Si/c1-11(2,3)10-4(9)5(6,7)8/h1-3H3 |

| Standard InChI Key | SVYISSVHWRUJBW-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C)(C)OC(=O)C(F)(F)Br |

Introduction

Structural and Physicochemical Properties

Trimethylsilyl bromodifluoroacetate is characterized by the IUPAC name trimethylsilyl 2-bromo-2,2-difluoroacetate and the canonical SMILES C[Si](C)(C)OC(=O)C(F)(F)Br. Its molecular structure integrates a bromodifluoroacetate moiety linked to a trimethylsilyl group, conferring both electrophilic and nucleophilic reactivity. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉BrF₂O₂Si |

| Molecular Weight | 247.11 g/mol |

| InChI Key | SVYISSVHWRUJBW-UHFFFAOYSA-N |

| PubChem CID | 146013194 |

| Stability | Moisture-sensitive; hydrolyzes in aqueous media |

The compound’s electrophilic α-carbon and silicon-oxygen bond make it reactive toward nucleophiles, enabling diverse functionalizations .

Synthetic Methodologies

Direct Synthesis from Bromodifluoroacetate Esters

The most common route involves the reaction of bromodifluoroacetate esters (e.g., ethyl bromodifluoroacetate) with chlorotrimethylsilane (TMSCl) in the presence of zinc amalgam. This one-pot procedure, conducted in solvents like triglyme or tetrahydrofuran (THF), proceeds via a nucleophilic substitution mechanism :

Yields exceed 85% under optimized conditions (0°C to room temperature, 4–6 hours) . The zinc acts as a reducing agent, facilitating the dehalogenation and silylation steps.

Alternative Pathways

Recent advances include the use of tetraalkyl ureas as solvents to enhance reaction efficiency. For example, combining chlorodifluoroacetate esters with TMSCl in dimethylpropylene urea (DMPU) at 50°C achieves quantitative conversion within 2 hours . This method avoids zinc, reducing metal contamination in downstream applications.

Applications in Organic Synthesis

Preparation of Difluoroketene Silyl Acetals

Trimethylsilyl bromodifluoroacetate is a precursor to 2,2-difluoroketene silyl acetals, which are pivotal in stereoselective aldol reactions. These acetals react with aldehydes (e.g., 2,3-O-isopropylidene glyceraldehyde) to form anti-α,α-difluoro-β-silyloxy esters with erythro/threo ratios >20:1 . Such intermediates are critical in synthesizing fluorinated nucleosides with antitumor and antiviral activity .

Palladium-Catalyzed Cross-Coupling Reactions

The compound’s trimethylsilyl group facilitates transmetalation in palladium-catalyzed α-arylations. For instance, coupling with aryl bromides using a Pd-P(t-Bu)₂Cy catalyst yields α-aryl-α,α-difluoroacetamides in >90% yield . This method enables access to fluorinated ketones, aldehydes, and acetic acids under mild conditions .

Wittig Olefination

In the presence of triphenylphosphine, trimethylsilyl bromodifluoroacetate generates difluoromethyltriphenylphosphonium bromide, a reagent for synthesizing gem-difluoroolefins. Reaction with aldehydes in DMF at 50°C produces difluoroalkenes in 54–89% yield :

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent studies explore chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to achieve enantioselective α-arylations. Preliminary results show up to 78% enantiomeric excess (ee) for α-aryl-α,α-difluoroacetates .

Bioconjugation Applications

The compound’s reactivity toward biomolecular nucleophiles (e.g., lysine residues) is being investigated for fluorinated protein labeling. Early-stage work demonstrates site-specific modification of antibodies in phosphate buffer (pH 7.4) .

Green Chemistry Initiatives

Efforts to replace zinc with electrochemical reduction are underway. A prototype system using a graphite cathode in acetonitrile achieves 70% yield with minimal waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume